[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine
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Overview
Description
[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine is a versatile chemical compound extensively used in scientific research due to its unique structure and properties. This compound is particularly significant in studies related to drug synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine typically involves the reaction of 1-methylpyrazole with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Compounds with a similar pyrazole ring structure, such as 3(5)-substituted pyrazoles.
Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group, which share similar chemical properties.
Uniqueness
[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine is unique due to its combination of the pyrazole ring and trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-18-7-6-9(17-18)8-16-11-5-3-2-4-10(11)12(13,14)15/h2-7,16H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCUSFWXKQJDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.